molecular formula C12H12NNaO2 B15178444 Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate CAS No. 84100-85-6

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate

Cat. No.: B15178444
CAS No.: 84100-85-6
M. Wt: 225.22 g/mol
InChI Key: QUBPVVRIJHDUSZ-UHFFFAOYSA-M
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Description

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate is an organic compound with the molecular formula C12H13NO2Na It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate typically involves the reaction of 2,3,3-trimethylindole with sodium hydroxide and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2,3,3-trimethylindole

    Reagents: Sodium hydroxide (NaOH), Carbon dioxide (CO2)

    Conditions: The reaction is conducted in an aqueous medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
  • 2,3,3-Trimethylindolenine

Uniqueness

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterparts. This property makes it particularly useful in aqueous reactions and applications where solubility is a critical factor.

Properties

CAS No.

84100-85-6

Molecular Formula

C12H12NNaO2

Molecular Weight

225.22 g/mol

IUPAC Name

sodium;2,3,3-trimethylindole-5-carboxylate

InChI

InChI=1S/C12H13NO2.Na/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

QUBPVVRIJHDUSZ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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